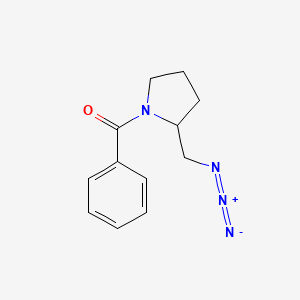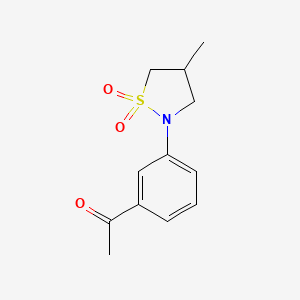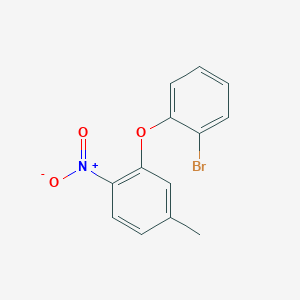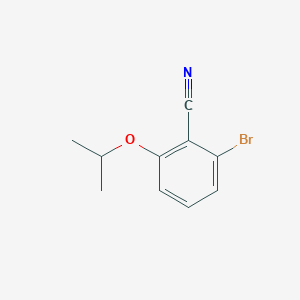
2-(Azidomethyl)-1-benzoylpyrrolidine
Vue d'ensemble
Description
The compound “2-(Azidomethyl)-1-benzoylpyrrolidine” likely belongs to the class of organic compounds known as azides . Azides are organic compounds containing the functional group -N3, which is composed of three nitrogen atoms. They are used in a variety of chemical reactions due to their high reactivity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate precursor with an azide source . The exact method would depend on the specific structure of the compound and the availability of starting materials.Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as X-ray crystallography . This involves the diffraction of X-rays by the electrons in the compound, which allows the determination of the positions of the atoms .Chemical Reactions Analysis
Azides are known for their high reactivity and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with nucleophilic species .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include spectroscopic methods to determine the compound’s structure, and physical methods to determine properties such as melting point, boiling point, and solubility .Applications De Recherche Scientifique
Synthesis of Substituted 1-Benzylpyrrolidines and 1-Benzylpiperidines : Moragues et al. (1976) described the preparation and interconversion of 2-substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines, which involves intermediate aziridines. The reduction of a mixture containing 2-azidomethyl-1-benzyl-pyrrolidine resulted in a 50:50 mixture of 2-aminomethyl-1-benzylpyrrolidine and 3-amino-1-benzyl-piperidine (Moragues, Prieto, Spickett, & Vega, 1976).
RNA Synthesis Utilizing Azido-Based Protecting Groups : Efimov et al. (2009) reported the use of azidomethyl and 2-(azidomethyl)benzoyl as 2′-OH protecting groups in the preparation of oligoribonucleotides. This research demonstrates the compound's application in RNA synthesis, particularly in the phosphotriester solid-phase method (Efimov, Aralov, Klykov, & Chakhmakhcheva, 2009).
Protection of Hydroxy and Amino Functions of Deoxyribonucleosides : Wada et al. (2001) developed 2-(azidomethyl)benzoyl (AZMB) as a new protecting group for deoxyribonucleosides' hydroxy and amino functions, highlighting its usefulness in nucleic acid chemistry (Wada, Ohkubo, Mochizuki, & Sekine, 2001).
Recyclization Reactions in Chemical Synthesis : Shvidenko et al. (2010) used 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, derived from 2-benzoylpyrrolidine, in the synthesis of γ-aminopropylpyrazoles and pyrimidines, indicating its role in the formation of complex chemical structures (Shvidenko, Nazarenko, Shvidenko, & Tolmachev, 2010).
Preparation as a Protective Group in Chemistry : Matsuda et al. (2002) developed a novel preparation method of 2-(azidomethyl)benzoic acid, a precursor of AZMB protective group. This method is significant for providing a pure sample without the need for chromatographic purifications, demonstrating the compound's role in simplifying chemical synthesis processes (Matsuda, Hashimoto, & Okuno, 2002).
Magnetic Behavior in Inorganic Chemistry : Abu-Youssef et al. (1999) studied the reaction of sodium azide with manganese(II) and pyridine derivatives, leading to one-dimensional systems involving 2-benzoylpyridine. This research contributes to the understanding of magnetic behavior in inorganic compounds (Abu-Youssef, Escuer, Gatteschi, Goher, Mautner, & Vicente, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(azidomethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-15-14-9-11-7-4-8-16(11)12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCMHLSEGQGGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)



![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)

![ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B1380039.png)
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)


